trans-1-Chloro-4-methyl-1-penten-3-one
Description
Properties
IUPAC Name |
(E)-1-chloro-4-methylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-5(2)6(8)3-4-7/h3-5H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDOHSUMKPOXSR-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C=CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C=C/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58953-14-3 | |
| Record name | 1-Penten-3-one, 1-chloro-4-methyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058953143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Computational Chemistry and Theoretical Investigations of Trans 1 Chloro 4 Methyl 1 Penten 3 One
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a compound like trans-1-Chloro-4-methyl-1-penten-3-one, these studies would reveal its preferred three-dimensional structure, conformational flexibility, and the distribution of electrons, which collectively dictate its reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for molecules of this size.
A theoretical investigation would begin with a geometry optimization . This process computationally determines the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure. DFT calculations on similar halogenated α,β-unsaturated ketones typically employ functionals like B3LYP or M06-2X, paired with a basis set such as 6-311+G(d,p) to accurately account for electron correlation and polarization effects, which are important for systems containing electronegative atoms like chlorine and oxygen.
Once the optimized geometry is obtained, electronic structure analysis can be performed. This yields critical information such as:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and shape of these frontier orbitals indicate the molecule's ability to act as an electron donor or acceptor, highlighting reactive sites. For an enone, the LUMO is typically localized over the β-carbon, indicating susceptibility to nucleophilic attack.
Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MESP) would visualize the charge distribution. The electron-rich regions (negative potential), likely around the carbonyl oxygen, and electron-poor regions (positive potential), would be identified, providing a guide to the molecule's intermolecular interactions and electrophilic/nucleophilic character.
Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom, quantifying the effects of the electron-withdrawing chlorine and carbonyl groups.
Conformational Analysis and Potential Energy Surface Mapping
Molecules with single bonds, such as the bond between the carbonyl carbon and the isopropyl group in this compound, can exist in different spatial arrangements or conformations due to rotation.
Conformational analysis would systematically explore these different arrangements to identify the most stable conformers. This is typically done by performing a potential energy surface (PES) scan , where a specific dihedral angle (e.g., the C-C-C(O)-C angle) is systematically rotated, and the energy is calculated at each step. The results would reveal the energy barriers between different conformers and identify the global minimum energy structure. For this molecule, the key rotational degrees of freedom would be around the C-C single bonds adjacent to the carbonyl group. The relative energies of different conformers would be calculated to determine their population at a given temperature.
Mechanistic Elucidation Through Computational Modeling
Computational modeling is an indispensable tool for understanding how chemical reactions occur. It allows for the detailed study of reaction pathways, intermediates, and transition states that are often difficult or impossible to observe experimentally.
Validation of Proposed Reaction Pathways via Energetic Calculations
For a reaction involving this compound, such as a nucleophilic addition or a cycloaddition, DFT calculations can be used to validate proposed mechanisms. Researchers would model the entire reaction coordinate, calculating the energies of the reactants, intermediates, transition states, and products.
By comparing the activation energies (the energy difference between reactants and the transition state) for different possible pathways, the most energetically favorable route can be identified. A pathway with a lower activation energy is kinetically preferred and more likely to occur under given conditions. These energetic calculations provide a quantitative basis for why a reaction proceeds with a certain chemo-, regio-, or stereoselectivity.
Analysis of Transition States and Intermediates (e.g., Six-Membered Cyclic Transition States)
The transition state (TS) is the highest energy point along a reaction pathway and is a critical structure for determining the reaction rate. Computational chemistry allows for the precise location and characterization of these transient structures. A key step in this analysis is a frequency calculation . A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the forming or breaking of a bond).
For reactions that may proceed through cyclic transition states, such as certain pericyclic or rearrangement reactions, computational modeling can confirm their existence and structure. For instance, if a six-membered cyclic transition state were proposed for a reaction involving this compound, its geometry could be optimized and its energetic viability assessed. Analysis of the TS structure provides insight into the bonding changes occurring during the key step of the reaction.
Advanced Electronic Structure Analysis
Beyond standard DFT methods, more advanced techniques could be employed to gain deeper insight into the electronic properties of this compound. These methods, while computationally more intensive, can provide a more nuanced picture of bonding and reactivity.
One such method is the Quantum Theory of Atoms in Molecules (QTAIM) . This analysis examines the topology of the electron density to characterize the nature of chemical bonds (e.g., ionic vs. covalent) and identify non-covalent interactions. Another approach involves conceptual DFT , which uses descriptors derived from the electron density—such as electrophilicity index, chemical potential, and hardness—to predict and rationalize the molecule's reactivity in various chemical environments. These advanced analyses would provide a highly detailed and fundamental understanding of the molecule's chemical behavior.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. This analysis also quantifies the interactions between these localized orbitals, providing a measure of electron delocalization, also known as hyperconjugation. These interactions are crucial for understanding molecular stability and reactivity.
In this compound, the conjugated system of the α,β-unsaturated ketone, combined with the presence of an electronegative chlorine atom, leads to significant electron delocalization. NBO analysis can quantify the stabilization energies associated with the key donor-acceptor interactions within the molecule. The most significant of these interactions involve the delocalization of electron density from the π orbital of the C=C double bond to the π* antibonding orbital of the C=O group, and the interaction of the lone pairs of the oxygen and chlorine atoms with adjacent antibonding orbitals.
Table 1: Postulated Major NBO Donor-Acceptor Interactions and Their Significance in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Estimated) | Description of Interaction |
| π(C1=C2) | π(C3=O4) | High | This is the primary interaction responsible for the conjugated nature of the enone system, leading to significant delocalization of electron density across the C=C-C=O framework. |
| LP(O4) | π(C1=C2) | Moderate | Delocalization of an oxygen lone pair into the π-system, further enhancing the electron delocalization and influencing the reactivity of the double bond. |
| LP(Cl) | σ(C1-C2) | Moderate | Hyperconjugative interaction involving a chlorine lone pair, which can influence the electron density of the vinyl group and the stability of the C-Cl bond. |
| σ(C-H) | σ(C-C), σ*(C-O) | Low to Moderate | Standard hyperconjugative interactions that contribute to the overall stability of the molecule. |
Note: The E(2) values are qualitative estimates based on typical values for similar functional groups and are presented for illustrative purposes.
These delocalization effects have a profound impact on the molecule's structure and reactivity. The delocalization of electron density from the C=C bond to the C=O group, for instance, polarizes the molecule, creating electrophilic and nucleophilic centers that are key to its chemical behavior.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution of a molecule in three-dimensional space. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. In an MESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are attractive to electrophiles, while regions of positive potential (typically colored blue) indicate a deficiency of electron density and are attractive to nucleophiles.
For this compound, the MESP map would highlight several key features:
A region of high negative potential would be localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This is the primary site for electrophilic attack.
Regions of positive potential would be expected around the hydrogen atoms.
The conjugated system and the presence of the chlorine atom will also influence the potential around the carbon backbone. The carbonyl carbon and the β-carbon of the double bond are expected to have a degree of positive potential, making them susceptible to nucleophilic attack. The chlorine atom, despite its electronegativity, can also exhibit a region of positive potential known as a "sigma-hole" along the extension of the C-Cl bond, which can participate in halogen bonding. nih.govijnc.irnumberanalytics.com
Table 2: Predicted Regions of High and Low Electrostatic Potential in this compound and Their Chemical Implications
| Molecular Region | Predicted Electrostatic Potential | Color on MESP Map (Typical) | Implication for Reactivity |
| Carbonyl Oxygen | Highly Negative | Red | Primary site for protonation and attack by electrophiles. |
| Carbonyl Carbon | Positive | Blue/Green | Susceptible to nucleophilic attack (1,2-addition). |
| β-Carbon of Alkene | Moderately Positive | Green/Yellow | Susceptible to nucleophilic attack (1,4-conjugate addition). |
| Chlorine Atom | Negative (laterally), Positive (axially - sigma-hole) | Yellow/Red (laterally), Blue (axially) | Can act as a nucleophilic center and participate in halogen bonding. |
| Isopropyl Group Hydrogens | Positive | Blue | Potential sites for weak intermolecular interactions. |
The MESP map provides a chemically intuitive picture of the molecule's reactivity, complementing the more quantitative data from NBO analysis. It visually confirms the polarization of the molecule and helps in predicting the initial steps of various chemical reactions.
Computational Prediction of Chemical Reactivity and Environmental Transformations
Beyond understanding the static electronic properties of this compound, computational chemistry can be employed to predict its dynamic behavior in chemical reactions. This is particularly relevant for assessing its potential environmental fate, such as its transformation during water treatment processes like chlorination.
In Silico Prediction of Chlorination Products for Enones
The reaction of α,β-unsaturated ketones (enones) with chlorine is a topic of significant environmental interest, as these compounds can be present in water sources and react with disinfectants to form potentially harmful byproducts. In silico, or computational, methods can be used to predict the likely products of such reactions by modeling the reaction pathways and calculating the activation energies and thermodynamics of different possible transformations.
For enones, electrophilic attack by chlorine can, in principle, occur at several positions. However, computational studies on related compounds, such as steroidal enones, have shown that the reaction pathways are often highly selective. acs.orgnih.govresearchgate.net These studies provide a valuable framework for predicting the chlorination products of this compound.
The primary mechanism for the chlorination of enones in aqueous solution involves the reaction with hypochlorous acid (HOCl) or the hypochlorite (B82951) ion (OCl-). Computational models suggest that the initial step is the electrophilic addition of a chlorine species to the double bond. The regioselectivity of this addition is governed by the electronic properties of the enone.
Based on studies of analogous systems, the following predictions can be made for the chlorination of this compound:
Electrophilic Attack at the α-Carbon: Attack at the α-carbon (the carbon adjacent to the carbonyl group) is generally disfavored due to the electron-withdrawing nature of the carbonyl group, which destabilizes any developing positive charge at the β-carbon.
Electrophilic Attack at the β-Carbon: Attack at the β-carbon is more likely, as the resulting carbocation intermediate at the α-carbon is stabilized by resonance with the carbonyl group. However, the existing chlorine atom at the α-position (C1) in the parent molecule would likely influence this pathway.
Addition across the Double Bond: A common pathway for the chlorination of alkenes is the formation of a chloronium ion intermediate, followed by nucleophilic attack. In the case of this compound, this would lead to the formation of a dichloro-ketone. The subsequent attack by water or a hydroxide (B78521) ion could lead to the formation of chlorinated and hydroxylated products.
Table 3: Plausible Chlorination Products of this compound Based on In Silico Predictions for Analogous Enones
| Proposed Product | Reaction Pathway | Comments |
| 1,2-Dichloro-4-methyl-pentan-3-one | Electrophilic addition of chlorine across the C=C double bond. | This is a likely product, resulting from the saturation of the double bond. The stereochemistry of the product would depend on the reaction mechanism. |
| 1-Chloro-2-hydroxy-4-methyl-pentan-3-one | Electrophilic addition of chlorine followed by nucleophilic attack of water. | The formation of a chlorohydrin is a common outcome in aqueous chlorination reactions. |
| Further oxidation or rearrangement products | Subsequent reactions of the initial chlorination products. | Depending on the reaction conditions, the initial products could undergo further oxidation, elimination, or rearrangement reactions. |
It is important to note that these are predictions based on established reactivity principles for enones. The actual product distribution would depend on specific reaction conditions such as pH, temperature, and the concentration of chlorine. acs.orgnih.gov Computational studies can further refine these predictions by calculating the relative energies of the transition states and intermediates for each possible pathway, thus providing a more quantitative prediction of the likely environmental transformations of this compound.
Advanced Spectroscopic and Analytical Characterization of Trans 1 Chloro 4 Methyl 1 Penten 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the definitive structural analysis of trans-1-Chloro-4-methyl-1-penten-3-one, offering precise insights into the connectivity and chemical environment of each proton and carbon atom.
Proton (¹H) NMR for Olefinic and Alkyl Proton Analysis
The ¹H NMR spectrum provides critical information regarding the disposition of protons within the molecule. For α,β-unsaturated ketones, the olefinic protons typically resonate in the downfield region due to the deshielding effects of the carbonyl group and the double bond. In the trans configuration, the vicinal coupling constant (J) between the olefinic protons is characteristically large, typically in the range of 12-18 Hz.
The alkyl protons of the isopropyl group exhibit distinct signals. The methine proton, being adjacent to the carbonyl group, is expected to appear as a septet, while the diastereotopic methyl protons will present as a doublet.
Table 1: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 (Olefinic, adjacent to Cl) | 6.8 - 7.2 | Doublet | 12-15 |
| H2 (Olefinic, adjacent to C=O) | 6.3 - 6.7 | Doublet | 12-15 |
| H4 (Methine, isopropyl) | 2.8 - 3.2 | Septet | 6-8 |
Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon framework of the molecule. The carbonyl carbon of a ketone characteristically appears far downfield, typically above 190 ppm. libretexts.org The olefinic carbons will have distinct chemical shifts, influenced by the electronegative chlorine atom and the carbonyl group. The alkyl carbons of the isopropyl group will resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (Olefinic, adjacent to Cl) | 135 - 145 |
| C2 (Olefinic, adjacent to C=O) | 125 - 135 |
| C3 (Carbonyl) | 195 - 205 |
| C4 (Methine, isopropyl) | 35 - 45 |
Note: These are estimated chemical shift ranges.
Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the two olefinic protons would be expected, as well as a correlation between the methine proton and the methyl protons of the isopropyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would link the olefinic protons to their respective olefinic carbons and the alkyl protons to their corresponding carbons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com Key correlations would include the olefinic proton at C2 coupling to the carbonyl carbon (C3), and the methine proton at C4 coupling to the carbonyl carbon (C3) and the methyl carbons (C5, C5').
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy of Carbonyl and C=C Bonds
The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For α,β-unsaturated ketones, this band is typically found at a lower wavenumber (1660–1700 cm⁻¹) compared to saturated ketones, due to conjugation. libretexts.org The carbon-carbon double bond (C=C) stretching vibration will appear as a medium to weak band in the 1600–1650 cm⁻¹ region.
Table 3: Characteristic FTIR Absorption Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Carbonyl) | Stretch | 1670 - 1690 | Strong |
| C=C (Olefin) | Stretch | 1610 - 1640 | Medium-Weak |
| C-H (sp²) | Stretch | 3000 - 3100 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR. While the carbonyl stretch is often weak in Raman spectra, the C=C double bond stretch, being a more polarizable bond, typically gives a strong Raman signal. This makes Raman spectroscopy particularly useful for confirming the presence and environment of the olefinic bond in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iq For α,β-unsaturated carbonyl compounds like this compound, the UV-Vis spectrum is characterized by two primary electronic transitions: the π→π* (pi to pi antibonding) and the n→π* (non-bonding to pi antibonding) transitions. researchgate.net
The conjugation of the carbon-carbon double bond with the carbonyl group creates a delocalized π-electron system, which significantly influences the energy required for these transitions. libretexts.org The π→π* transition is typically of high intensity (a large molar absorptivity, ε) and occurs at a shorter wavelength (λmax), while the n→π* transition, involving an electron from a non-bonding orbital on the oxygen atom, is of much lower intensity and occurs at a longer wavelength. nih.gov
| Electronic Transition | Typical Wavelength (λmax) Range for α,β-Unsaturated Ketones | Relative Intensity (Molar Absorptivity, ε) | Description |
|---|---|---|---|
| π → π | 210-250 nm | High (10,000 - 20,000 L mol⁻¹ cm⁻¹) | An electron is promoted from a π bonding orbital to a π antibonding orbital within the conjugated system. |
| n → π | 300-330 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) | An electron from a non-bonding orbital on the carbonyl oxygen is promoted to a π antibonding orbital. |
Mass Spectrometry and Chromatographic Separation Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for this compound. purdue.eduunt.edu The process involves two main stages: separation by gas chromatography and detection and identification by mass spectrometry. birchbiotech.com
In the GC component, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a long capillary column. birchbiotech.comcromlab-instruments.es Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in effective separation.
As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). birchbiotech.com This high-energy process fragments the molecule into a series of characteristic ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. whitman.edu
For this compound, the fragmentation pattern would be expected to show characteristic losses. Key fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement. whitman.edumiamioh.edu The presence of a chlorine atom would produce a distinctive isotopic pattern in the molecular ion and chlorine-containing fragments, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. nih.gov Common fragments would likely include the loss of a chlorine radical (M-35/37), the loss of an isobutyryl group, and the formation of stable acylium ions. taylorfrancis.comlibretexts.org
Purity assessment is achieved by analyzing the GC chromatogram. A pure sample should ideally produce a single, sharp peak. birchbiotech.com The presence of other peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the calculation of relative purity by dividing the peak area of the target compound by the total area of all peaks. birchbiotech.com
| Expected Fragment Ion | Potential Origin | Significance |
|---|---|---|
| [M]+• | Molecular Ion | Indicates the molecular weight of the compound. Will show a characteristic M+2 peak due to the ³⁷Cl isotope. |
| [M-Cl]+ | Loss of a chlorine radical | A common fragmentation for alkyl halides. |
| [CH(CH₃)₂CO]+ | Acylium ion from α-cleavage | A stable, resonance-stabilized cation characteristic of ketones. |
| [ClCH=CH]+• | Fragmentation of the chloro-vinyl group | Indicates the chlorinated portion of the molecule. |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique particularly useful for compounds that are non-volatile or thermally sensitive. researchgate.net While GC-MS is well-suited for this compound, HPLC offers an alternative or complementary method for its analysis, especially for quantification. tandfonline.com
In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase. auroraprosci.com For a moderately polar compound like a chlorinated enone, reversed-phase HPLC is the most common approach. This utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a mixture of water and a more organic solvent like acetonitrile (B52724) or methanol. acs.org The separation occurs based on the differential partitioning of the analyte between the two phases.
Detection is often performed using a UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum (e.g., the λmax of the π→π* transition). tandfonline.comauroraprosci.com This makes the detection both sensitive and selective.
For quantification, a calibration curve is constructed by injecting standard solutions of the pure compound at known concentrations and plotting the detector response (peak area) against concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. This method provides high accuracy and precision for determining the amount of this compound in a sample. nih.gov
Application of Solid Phase Microextraction (SPME) in Analytical Protocols
Solid Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov It is particularly effective for extracting volatile and semi-volatile organic compounds from various matrices and is often coupled with GC-MS for analysis. purdue.eduworktribe.com
The SPME device consists of a fused silica (B1680970) fiber coated with a thin layer of a sorbent stationary phase, housed in a syringe-like holder. nih.gov For analysis, the fiber is exposed to the sample, either by direct immersion (DI-SPME) into a liquid sample or by exposure to the vapor phase above the sample (headspace SPME, HS-SPME). The analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. The fiber is then retracted and transferred to the heated injection port of a gas chromatograph, where the trapped analytes are thermally desorbed directly onto the GC column for separation and analysis. mdpi.com
The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For a compound like this compound, a fiber with intermediate polarity, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), would likely be effective. nih.gov SPME offers several advantages, including simplicity, speed, high sensitivity due to the concentration effect, and elimination of organic solvents, making it an environmentally friendly "green" analytical technique. mdpi.comnih.gov It has been successfully applied to the determination of various halogenated compounds and carbonyls in environmental and industrial samples. nih.govnih.gov
Emerging Analytical Methodologies for Chlorinated Enones
The field of analytical chemistry is continuously evolving, with new methodologies offering enhanced sensitivity, selectivity, and speed for the analysis of complex samples, including chlorinated enones. Monitoring these compounds requires highly selective and sensitive analytical approaches due to their potential environmental persistence and hazardous effects.
One significant advancement is the use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS). This technique provides a substantial increase in separation power compared to conventional GC. In GC×GC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a much shorter column before entering the detector. This results in a highly structured two-dimensional chromatogram that can resolve co-eluting compounds that would overlap in a single-dimension separation. researchgate.net When paired with a fast-acquiring TOFMS, it allows for the identification and quantification of trace-level analytes in highly complex matrices. researchgate.net
Another emerging area is the development of novel ionization techniques and high-resolution mass spectrometry (HRMS). Techniques like atmospheric pressure chemical ionization (APCI) can be coupled with liquid chromatography to analyze a broader range of compounds. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound and its fragments, greatly increasing the confidence in its identification.
Furthermore, advancements in sample preparation continue to emerge. Building on the principles of SPME, techniques like thin-film SPME (TF-SPME) and stir bar sorptive extraction (SBSE) offer larger sorbent phases, leading to higher extraction efficiencies and lower detection limits. mdpi.com In the realm of liquid chromatography, the use of ultra-high-performance liquid chromatography (UHPLC) with smaller particle-sized columns allows for faster separations and higher resolution compared to traditional HPLC. acs.org The coupling of UHPLC with tandem mass spectrometry (MS/MS) is a powerful tool for the highly selective and sensitive quantification of target compounds in complex mixtures. acs.org These advanced methods represent the future of analyzing challenging analytes like chlorinated enones.
Environmental Fate and Degradation Pathways of Chlorinated Enones
Occurrence and Distribution of Halogenated Organic Compounds in the Environment
Halogenated organic compounds (HOCs), which include chlorinated, brominated, and fluorinated substances, represent a large group of chemicals that have led to widespread environmental contamination. nih.govresearchgate.netepa.gov Their extensive use in industry, agriculture, and consumer products, combined with their inherent persistence, has resulted in their global distribution. nih.govepa.gov These compounds are found in various environmental compartments, including the air, water, soil, and sediment. nih.gov
Many HOCs are classified as persistent organic pollutants (POPs) due to their resistance to biological and chemical degradation, high lipophilicity, and tendency to accumulate in the fatty tissues of organisms. researchgate.net This bioaccumulation leads to biomagnification within the food chain, posing risks to both wildlife and human health. researchgate.net Human exposure can occur through various pathways such as inhalation, direct skin contact, consumption of contaminated drinking water, and, most significantly, through the food supply. nih.gov
Sources of HOCs are diverse. They can be released into the environment as by-products from industrial processes like pulp bleaching and waste incineration, or through their direct application as pesticides, wood preservatives, and flame retardants. researchgate.netnaturvardsverket.se The pulp and paper industry's use of chlorine has been a major source of adsorbable organic halides (AOX) in the environment. naturvardsverket.se Additionally, chemical manufacturing, waste management, and wastewater treatment are significant potential sources of HOCs in water systems. naturvardsverket.se Even routine disinfection of drinking water and swimming pools with chlorine can generate small amounts of these compounds. naturvardsverket.se While regulations have led to a decline in the environmental levels of older HOCs like polychlorinated biphenyls (PCBs), newer compounds such as polybrominated diphenyl ethers (PBDEs) and per- and polyfluoroalkyl substances (PFAS) are showing stable or increasing concentrations. nih.govepa.gov
Abiotic and Biotic Degradation Mechanisms
The persistence of chlorinated enones in the environment is determined by their susceptibility to various degradation processes. These can be broadly categorized as abiotic (non-biological) and biotic (biological) mechanisms. The structure of trans-1-Chloro-4-methyl-1-penten-3-one, featuring a carbon-carbon double bond and a chlorine substituent, makes it susceptible to several transformation pathways.
Under anaerobic (oxygen-deficient) conditions, a key degradation pathway for many chlorinated compounds is reductive dechlorination. nih.gov This process involves the removal of a chlorine atom, which is replaced by a hydrogen atom. Several anaerobic bacteria can utilize chlorinated compounds as electron acceptors in a process known as "dehalorespiration" to gain energy. rero.ch This microbial process is crucial for the natural attenuation of contaminants in anoxic environments like groundwater and sediments. nih.gov
The process often occurs sequentially, where highly chlorinated compounds are progressively transformed into less chlorinated, and often less toxic, products. For example, perchloroethylene (PCE) can be sequentially dechlorinated to trichloroethylene (B50587) (TCE), cis-dichloroethylene (c-DCE), vinyl chloride (VC), and finally to the non-toxic ethene. researchgate.net While this pathway is well-documented for chlorinated ethenes and aromatic compounds, it is a plausible degradation route for chlorinated enones in suitable environments. rero.chnih.gov However, the release of hydrochloric acid during this process can lower the pH of groundwater, which may be detrimental to the dechlorinating microbes, as they typically function optimally at a circumneutral pH. tennessee.edu
Abiotic reductive dechlorination can also occur, driven by reactive minerals in the subsurface. nih.gov Agents such as zero-valent metals, sulfide (B99878) minerals (e.g., pyrite, mackinawite), and green rusts can enhance the reductive dechlorination of chlorinated compounds. nih.govnih.govcore.ac.uk Although generally slower than microbial degradation, abiotic processes can be significant and often lead to complete dechlorination. nih.govcore.ac.uk
In aerobic (oxygen-rich) environments, microorganisms can completely degrade chlorinated organic compounds to non-hazardous products such as carbon dioxide, water, and chloride ions, a process known as mineralization. dtic.mil This is a desirable outcome as it represents the complete removal of the contaminant from the environment.
Aerobic degradation can occur through two primary mechanisms:
Metabolic degradation : The microorganism uses the chlorinated compound as a primary source of carbon and energy for growth.
Cometabolic degradation : The breakdown of the chlorinated compound is facilitated by enzymes produced by the microorganism for the degradation of other substrates. The microbe gains no direct energy or carbon from this process. dtic.mil
While highly chlorinated compounds like PCE are resistant to aerobic degradation, less chlorinated compounds such as dichloroethene (DCE) and vinyl chloride (VC) can be mineralized under aerobic conditions. mdpi.com For this reason, sequential anaerobic-aerobic treatment systems are often proposed for the complete remediation of chlorinated pollutants. mdpi.com The initial anaerobic stage reduces the highly chlorinated compounds to less chlorinated intermediates, which are then mineralized in a subsequent aerobic stage. eurochlor.org The feasibility of mineralization can be tested in laboratory microcosm studies that couple anaerobic and aerobic conditions to confirm the potential for complete degradation. nih.gov
Chlorinated enones present in water sources can react with strong oxidants used during water treatment, such as chlorine, ozone, and chlorine dioxide. nih.govtaylorfrancis.com Chlorine, in the form of hypochlorous acid/hypochlorite (B82951), is a common disinfectant that can react with organic contaminants, leading to their transformation. acs.org
The reaction of chlorine with enone structures has been studied, particularly for steroidal enones. nih.govresearchgate.netacs.org Computational modeling and laboratory experiments suggest that the reaction proceeds via electrophilic addition of chlorine. acs.org For simple enones, electrophilic chlorination at the C4 position is the predicted pathway, although this reaction can be slow under environmentally relevant chlorine concentrations. nih.govresearchgate.netacs.org Studies on testosterone, a steroidal enone, showed it was largely unreactive at typical water treatment chlorine levels (0.5–5 mg Cl₂/L), but transformation products were observed at much higher concentrations. researchgate.netacs.org In contrast, more complex steroidal dienones and trienones were found to be more susceptible to degradation under similar conditions. acs.org The efficiency of chlorination is also influenced by factors such as pH and temperature. nih.gov
These reactions result in the formation of transformation products, which may themselves be of environmental concern. Therefore, it is important to understand not only the degradation of the parent compound but also the identity and fate of its byproducts. acs.org
Table 1: Summary of Chlorination Reactions with Steroidal Enones
| Compound Class | Reactivity with Chlorine (0.5-5 mg/L) | Primary Reaction Pathway | Major Products | Reference |
|---|---|---|---|---|
| Enones (e.g., Testosterone) | Low / Slow | Electrophilic C4 Chlorination | 4-Chloro derivatives (at high Cl₂ conc.) | researchgate.net, acs.org |
| Dienones (e.g., Dienogest) | High | C4 Chlorination followed by further reaction | 9,10-Epoxide structures | researchgate.net, acs.org |
| Trienones (e.g., 17β-trenbolone) | High | Spontaneous C4 Chlorination | 4-Chloro derivatives | researchgate.net, acs.org |
If volatilized into the atmosphere, chlorinated enones like this compound would be subject to atmospheric degradation processes. The troposphere, the lowest layer of the atmosphere, contains oxidants such as ozone (O₃) and hydroxyl radicals (OH). noaa.govnoaa.gov The reaction of ozone with the carbon-carbon double bond of an alkene, known as ozonolysis, is a significant atmospheric degradation pathway. rsc.orgmasterorganicchemistry.com
Ozonolysis breaks the C=C double bond and typically forms aldehydes and/or ketones. masterorganicchemistry.com The reaction proceeds through an unstable primary ozonide intermediate, which rearranges to a more stable ozonide. This intermediate is then cleaved to form carbonyl compounds and a Criegee intermediate. The Criegee intermediate is highly reactive and can be stabilized or decompose to form other products, including hydroxyl radicals, which are a key atmospheric cleansing agent. rsc.org The specific products formed from the ozonolysis of this compound would depend on the subsequent reactions of the resulting fragments. This process contributes to the chemical transformation of volatile organic compounds (VOCs) in the troposphere. researchgate.net
Modeling Environmental Persistence and Transformation Products
Given the vast number of chemicals in the environment, it is impractical to experimentally determine the degradation pathways and products for every compound. Computational modeling provides a powerful tool to predict the environmental fate of contaminants and identify their most likely transformation products. nih.govresearchgate.netacs.org
In silico models, such as those based on density functional theory (DFT), can be used to calculate the energetics of different reaction pathways and predict which products are most likely to form. researchgate.netacs.org This approach has been successfully applied to predict the products from the reaction of steroidal enones with chlorine. researchgate.netacs.org For example, modeling correctly predicted that C4 chlorination is the most favorable initial step for enones, dienones, and trienones, and was able to explain the formation of different final products based on the stability of reaction intermediates. acs.orgnih.gov
Pathway prediction systems are also used to model biodegradation. Databases like the University of Minnesota Biocatalysis/Biodegradation Database contain rules based on known microbial reactions to predict the plausible degradation pathways of chemical compounds. nih.gov By integrating these computational tools, researchers and regulators can better assess the risks associated with chemical contaminants and their transformation products, even when experimental data for a specific compound is scarce. nih.gov
Environmental Monitoring and Assessment of Chlorinated Organic Species
The environmental monitoring and assessment of chlorinated organic species, such as this compound, are critical for understanding their distribution, persistence, and potential impact on ecosystems and human health. While specific monitoring data for this compound are not extensively available in public literature, the methodologies and assessment frameworks applied to other chlorinated volatile organic compounds (VOCs) and disinfection byproducts (DBPs) provide a robust foundation for its evaluation. rsc.orgresearchgate.netnih.gov
Chlorinated enones, a class to which this compound belongs, can be introduced into the environment through various pathways, including industrial discharges and as byproducts of water disinfection processes. acs.orgboquinstrument.com Their chemical structure, featuring a reactive α,β-unsaturated carbonyl system and a chlorine substituent, suggests a potential for environmental persistence and biological activity that warrants careful monitoring.
Analytical Techniques for Detection and Quantification
The detection and quantification of chlorinated organic compounds in environmental matrices such as water, soil, and air rely on sensitive and specific analytical instrumentation. Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. boquinstrument.com For a compound like this compound, GC-MS would offer high separation efficiency and definitive identification based on its mass spectrum.
Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (MS/MS), is another powerful tool, especially for less volatile or thermally labile compounds. thermofisher.com The choice between GC and LC methods would depend on the specific physicochemical properties of this compound.
Sample preparation is a critical step in the analytical process to isolate and concentrate the target analyte from the complex environmental matrix. Common techniques include:
Liquid-liquid extraction (LLE): Suitable for extracting compounds from aqueous samples into an organic solvent.
Solid-phase extraction (SPE): Offers high recovery and concentration factors for a wide range of organic compounds from water samples.
Purge and trap: A dynamic headspace technique ideal for volatile organic compounds in water and soil.
The table below summarizes analytical methods commonly employed for the monitoring of chlorinated organic compounds, which would be applicable to this compound.
| Analytical Technique | Detector | Applicable Matrix | Typical Detection Limits | Reference |
|---|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Water, Soil, Air | ng/L to µg/L | boquinstrument.com |
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Water, Soil | pg/L to ng/L | helcom.fi |
| Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS) | Water | ng/L | thermofisher.com |
Environmental Occurrence and Assessment Frameworks
The assessment of chlorinated organic species in the environment involves evaluating their potential for persistence, bioaccumulation, and toxicity (PBT). Although specific data for this compound is scarce, its structural similarity to other chlorinated ketones and enones suggests it may be of environmental concern. rsc.orgresearchgate.netnih.gov
Human health risk assessment for chlorinated hydrocarbons in environmental media, such as groundwater, typically involves a multi-pathway analysis. nih.govresearchgate.net This assessment considers exposure through ingestion of contaminated water, dermal contact, and inhalation of volatilized compounds. The risk assessment process integrates data on environmental concentrations with toxicological information to characterize potential adverse health effects. nih.gov
The table below outlines a general framework for the environmental risk assessment of a chlorinated organic compound like this compound.
| Assessment Step | Description | Key Parameters | Reference |
|---|---|---|---|
| Hazard Identification | Determining if the chemical can cause adverse health effects. | Toxicity data (carcinogenicity, reproductive toxicity, etc.) | researchgate.net |
| Dose-Response Assessment | Quantifying the relationship between the dose and the incidence of adverse effects. | Reference Dose (RfD), Cancer Slope Factor (CSF) | nih.gov |
| Exposure Assessment | Estimating the magnitude, frequency, and duration of human exposure. | Concentrations in environmental media, intake rates | nih.gov |
| Risk Characterization | Integrating the above information to estimate the probability of adverse effects. | Hazard Quotient (HQ), Cancer Risk | researchgate.net |
Given the potential for chlorinated enones to be formed during disinfection processes, monitoring programs for drinking water quality are essential. acs.orgboquinstrument.com Regulatory agencies in various countries have established guidelines and maximum contaminant levels (MCLs) for a range of disinfection byproducts to protect public health. thermofisher.comnih.gov While this compound is not currently a regulated DBP, the analytical and regulatory frameworks in place for compounds like trihalomethanes (THMs) and haloacetic acids (HAAs) could be adapted for its monitoring and assessment should it be identified as a significant environmental contaminant. nih.gov
Future Research Directions and Academic Applications
Development of Stereoselective and Enantioselective Synthetic Routes
While the synthesis of α,β-unsaturated ketones is well-established, the development of synthetic routes that precisely control stereochemistry is a continuous area of research. organic-chemistry.orgyoutube.comresearchgate.netorganic-chemistry.org For trans-1-Chloro-4-methyl-1-penten-3-one, future work could focus on asymmetric syntheses that generate chiral analogues, which are crucial for applications in medicinal chemistry and materials science. york.ac.uk
Research in this area could involve:
Chiral Auxiliary-Mediated Synthesis : Incorporating a temporary chiral auxiliary into the precursor molecule can direct the stereochemical outcome of key bond-forming reactions. york.ac.ukmdpi.com After the desired stereocenter is set, the auxiliary is removed, yielding an enantioenriched product.
Asymmetric Catalysis : The use of chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, represents a highly efficient strategy for enantioselective synthesis. ias.ac.inresearchgate.netnih.gov For instance, a chiral catalyst could be employed in a key carbon-carbon bond-forming step to construct the isopropyl-bearing backbone with high enantiomeric excess.
Enantioselective Chlorination : Methods for the enantioselective α-chlorination of carbonyl compounds, potentially using chiral catalysts that can differentiate between the two faces of an enolate intermediate, could be adapted to produce chiral chlorinated ketones. nih.gov
These strategies would enable the synthesis of specific enantiomers of derivatives of this compound, allowing for the investigation of their unique properties and biological activities.
Exploration of Novel Catalytic Systems for Enone Functionalization
The enone functional group is a cornerstone of organic synthesis, susceptible to a wide array of transformations. Future research should explore novel catalytic systems to selectively functionalize this compound, taking advantage of its electrophilic β-carbon and the reactivity of the carbonyl group.
Key areas for investigation include:
Catalytic Enantioselective Conjugate Addition : This reaction, where a nucleophile adds to the β-carbon of the enone, is a powerful method for C-C bond formation. nih.govnih.govdocumentsdelivered.com Employing chiral catalysts, such as those based on copper, nickel, or cinchona alkaloids, could enable the addition of various nucleophiles (e.g., organometallics, malonates) to create a new stereocenter with high enantioselectivity. nih.govacs.org
Asymmetric Epoxidation and Dihydroxylation : The carbon-carbon double bond can be functionalized through catalytic asymmetric epoxidation or dihydroxylation to introduce new chiral centers. acs.org Amide-based Cinchona alkaloids have proven effective as phase-transfer catalysts for the highly enantioselective epoxidation of α,β-unsaturated ketones. acs.org
C-H Functionalization : Modern catalytic methods allow for the direct functionalization of otherwise inert C-H bonds. nih.govresearchgate.net Research could target the selective catalytic activation of C-H bonds at the isopropyl group or other positions, enabling the introduction of new functional groups without pre-functionalization.
The table below summarizes potential catalytic approaches for the functionalization of the enone system.
| Catalytic Approach | Target Transformation | Potential Catalyst Class | Expected Outcome |
| Asymmetric Conjugate Addition | Addition of nucleophiles to the C=C bond | Chiral Lewis Acids (e.g., Cu(I)-phosphine complexes) | Formation of a new stereocenter at the β-position |
| Asymmetric Epoxidation | Oxidation of the C=C bond | Organocatalysts (e.g., Cinchona alkaloids) | Synthesis of chiral epoxy-ketones |
| Asymmetric Hydrogenation | Reduction of the C=C bond | Transition Metals (e.g., Rhodium, Ruthenium with chiral ligands) | Production of chiral saturated chloro-ketones |
| Catalytic 1,2-Addition | Addition of nucleophiles to the C=O bond | Chiral Titanium or Zinc complexes | Generation of chiral tertiary alcohols mdpi.commdpi.com |
Advanced Spectroscopic-Computational Integration for Comprehensive Structural Elucidation
While standard spectroscopic methods can identify the basic structure of this compound, a deeper and more precise structural understanding can be achieved by integrating advanced spectroscopic techniques with computational chemistry. ethz.ch This synergy is particularly powerful for confirming subtle stereochemical details and understanding conformational preferences. nih.govresearchgate.net
Future research should focus on:
Multi-dimensional NMR Spectroscopy : Techniques such as COSY, HSQC, and HMBC can unambiguously assign all proton and carbon signals, confirming the connectivity of the molecule. Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations that verify the trans (E) configuration of the double bond.
Density Functional Theory (DFT) Calculations : DFT methods are highly effective for predicting molecular geometries and spectroscopic properties. nih.govmdpi.com By calculating the NMR chemical shifts and spin-spin coupling constants for the lowest energy conformation of the molecule, a theoretical spectrum can be generated. nih.gov Comparing this calculated spectrum with the experimental data provides a high level of confidence in the structural assignment. nih.govresearchgate.net This integrated approach is invaluable for elucidating the structures of new, more complex molecules synthesized from this building block.
The following table presents a hypothetical comparison of experimental and DFT-calculated proton NMR chemical shifts, illustrating the power of this integrated approach.
| Proton | Hypothetical Experimental δ (ppm) | DFT-Calculated δ (ppm) | Rationale for Assignment |
| H at C1 (vinyl) | 7.15 | 7.10 | Downfield shift due to electronegative Cl and deshielding by C=O |
| H at C2 (vinyl) | 6.40 | 6.35 | Coupled to H at C1, upfield relative to H1 |
| H at C4 (methine) | 3.10 | 3.05 | Septet, deshielded by adjacent C=O |
| CH₃ at C4 (methyl) | 1.15 | 1.12 | Doublet, coupled to H at C4 |
Investigation of this compound as a Synthetic Intermediate for Complex Molecules
The combination of a vinyl chloride, a ketone, and an enone system makes this compound a versatile building block for the synthesis of more complex molecules, including natural products and their analogues. rsc.org Chlorinated compounds are prevalent in nature and often exhibit significant biological activity. researchgate.netmdpi.com
Future research could explore its utility in:
Cross-Coupling Reactions : The vinyl chloride moiety is a suitable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse aryl, vinyl, or alkyl groups at the C1 position.
Tandem Reactions : The conjugated system can participate in tandem or domino reactions, where a single event triggers a cascade of bond formations to rapidly build molecular complexity. For example, a conjugate addition could be followed by an intramolecular aldol (B89426) reaction with the ketone.
Synthesis of Heterocycles : The 1,4-relationship between the carbonyl carbon and the chlorinated carbon makes it a potential precursor for the synthesis of five-membered heterocyclic rings, such as furans or pyrroles, after appropriate functionalization.
By leveraging its distinct functional groups, this compound can serve as a key intermediate in the efficient and modular synthesis of complex target molecules. rsc.org
Research into Environmental Remediation Technologies for Chlorinated Organic Compounds
Chlorinated organic compounds are a significant class of environmental pollutants due to their persistence and potential toxicity. bohrium.com Research into the environmental fate and remediation of this compound is essential for responsible chemical stewardship. While this specific compound may not be a widespread pollutant, studying its degradation can provide valuable insights into the broader class of chlorinated enones.
Potential research directions include:
Bioremediation : Investigating the susceptibility of the compound to microbial degradation is a key area. nih.govnih.gov Many anaerobic bacteria can use chlorinated compounds as electron acceptors in a process called reductive dechlorination, replacing the chlorine atom with hydrogen. epa.govnih.govresearchgate.net Aerobic degradation pathways may also be possible.
Advanced Oxidation Processes (AOPs) : AOPs, such as photocatalysis or Fenton oxidation, generate highly reactive hydroxyl radicals that can non-selectively degrade recalcitrant organic compounds. matec-conferences.orgmdpi.com These methods could be effective in breaking down the molecule into less harmful substances like carbon dioxide and inorganic chloride. matec-conferences.org
Adsorption and Phytoremediation : The use of adsorbent materials like activated carbon could be explored for its removal from contaminated water. matec-conferences.orgmdpi.com Phytoremediation, which uses plants to absorb and degrade contaminants, offers a green and cost-effective alternative for soil and water cleanup. mdpi.comresearchgate.net
The table below outlines and compares various potential remediation technologies.
| Technology | Mechanism | Advantages | Disadvantages |
| Anaerobic Bioremediation | Microbial reductive dechlorination. epa.gov | Cost-effective, in-situ application, natural process. regenesis.com | Slow, requires specific microbial populations and anaerobic conditions. |
| Advanced Oxidation | Generation of hydroxyl radicals to mineralize the compound. matec-conferences.org | Rapid degradation, effective for a broad range of compounds. | High cost, potential formation of toxic byproducts. |
| Adsorption | Physical binding to a porous material (e.g., activated carbon). mdpi.com | Simple, effective for low concentrations. | Contaminant is transferred to another phase, not destroyed. |
| Phytoremediation | Uptake and metabolism by plants. nih.govmdpi.com | Low cost, aesthetically pleasing, "green" technology. | Slow, limited by plant growth and contaminant depth. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
